molecular formula C10H17BrO2 B3046723 6-Bromohexyl 2-methylprop-2-enoate CAS No. 128055-28-7

6-Bromohexyl 2-methylprop-2-enoate

Cat. No.: B3046723
CAS No.: 128055-28-7
M. Wt: 249.14 g/mol
InChI Key: AJJFVKOXBAVLPU-UHFFFAOYSA-N
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Description

6-Bromohexyl 2-methylprop-2-enoate is a methacrylate ester derivative characterized by a 6-bromohexyl chain attached to the 2-methylprop-2-enoate (methacrylate) group. Its molecular structure (C₉H₁₅BrO₂) features a reactive bromine atom at the terminal end of the hexyl chain, which enhances its utility in polymerization, crosslinking, and as an intermediate in organic synthesis. The bromine substituent confers unique reactivity, enabling nucleophilic substitution reactions, while the methacrylate group facilitates radical polymerization.

Properties

IUPAC Name

6-bromohexyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO2/c1-9(2)10(12)13-8-6-4-3-5-7-11/h1,3-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJFVKOXBAVLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448915
Record name Bromohexyl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128055-28-7
Record name Bromohexyl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromohexyl 2-methylprop-2-enoate typically involves the esterification of 6-bromohexanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of 6-Bromohexyl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity 6-Bromohexyl 2-methylprop-2-enoate.

Chemical Reactions Analysis

Types of Reactions

6-Bromohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

    Ester Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield 6-bromohexanol and 2-methylprop-2-enoic acid.

    Polymerization: The compound can participate in polymerization reactions, particularly in the presence of radical initiators, to form polymers with specific properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

    Nucleophilic Substitution: Substituted hexyl esters or amines.

    Ester Hydrolysis: 6-Bromohexanol and 2-methylprop-2-enoic acid.

    Polymerization: Polymers with specific structural and functional properties.

Scientific Research Applications

6-Bromohexyl 2-methylprop-2-enoate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and copolymers with specific properties, such as enhanced thermal stability and mechanical strength.

    Biocatalysis: It is employed in biocatalytic processes to synthesize chiral intermediates, which are important in the production of enantiomerically pure compounds for pharmaceutical applications.

    Photophysical Studies: The compound is used in the study of photophysical properties of materials, particularly in the development of laser media and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 6-Bromohexyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and its ability to participate in polymerization reactions. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic attack. Additionally, the ester functional group can undergo hydrolysis, leading to the formation of the corresponding alcohol and carboxylic acid. The compound’s ability to polymerize is attributed to the presence of the 2-methylprop-2-enoate moiety, which can form radical intermediates that propagate the polymerization process.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the methacrylate core but differ in substituents, leading to distinct properties and applications:

Table 1: Structural and Functional Comparison
Compound Substituent Molecular Formula Key Functional Features
6-Bromohexyl 2-methylprop-2-enoate 6-bromohexyl C₉H₁₅BrO₂ Bromine for crosslinking/nucleophilic reactions
Methyl 2-methylprop-2-enoate (MMA) Methyl C₅H₈O₂ Short-chain ester; high polymerization rate
Glycidyl methacrylate Epoxide (glycidyl) C₇H₁₀O₃ Epoxide group for epoxy resin formulations
4-[Methyl(undecafluoropentylsulfonyl)amino]butyl 2-methylprop-2-enoate (CAS 67906-40-5) Perfluoropentylsulfonyl butyl C₁₅H₁₃F₁₁NO₄S Fluorinated chain for hydrophobicity/chemical resistance
Siloxane-containing copolymer (CAS 478799-92-7) Siloxane propyl Complex polymer Siloxane backbone for flexibility and oxygen permeability
6-Bromohexyl 2-methylprop-2-enoate
  • Reactivity : The bromine atom facilitates Suzuki couplings, nucleophilic substitutions, and serves as a photoinitiator in polymer networks.
  • Applications: Used in photoresists, adhesives, and as a monomer for functionalized polymers requiring post-polymerization modification.
Methyl Methacrylate (MMA)
  • Reactivity : Rapid radical polymerization due to the electron-deficient methacrylate group.
  • Applications : Polymethyl methacrylate (PMMA) plastics, adhesives (e.g., PLEXUS® MA420W), and coatings .
Glycidyl Methacrylate
  • Reactivity : Epoxide ring-opening reactions enable covalent bonding with amines or thiols.
  • Applications : Epoxy resins, dental composites, and biomedical coatings .
Fluorinated Methacrylate (CAS 67906-40-5)
  • Reactivity : Fluorinated chains resist chemical degradation and reduce surface energy.
  • Applications : Water-repellent coatings, surfactants, and fire-retardant materials .
Siloxane-Containing Methacrylate (CAS 478799-92-7)
  • Reactivity : Siloxane backbone enhances flexibility and gas permeability.
  • Applications : Hydrophilic contact lenses with 38% water content and high oxygen permeability (Dk = 10⁻¹¹ cm²/sec) .
Table 2: Occupational Exposure Limits (OELs) and Hazards
Compound STEL (ppm/mg/m³) TWA (ppm/mg/m³) Key Hazards
Methyl Methacrylate 50–100 ppm 50 ppm Severe skin irritation, respiratory sensitization
6-Bromohexyl 2-methylprop-2-enoate Not reported Not reported Potential lachrymator (bromine volatility)
Glycidyl Methacrylate Not reported Not reported Epoxide sensitization risk
  • Methyl Methacrylate : Classified as a skin and respiratory irritant with strict exposure limits in the EU (TWA 50 ppm) .
  • 6-Bromohexyl 2-methylprop-2-enoate: Limited toxicity data; brominated analogs may require handling under inert atmospheres.

Research Findings and Industrial Use

  • 6-Bromohexyl 2-methylprop-2-enoate: Demonstrated utility in synthesizing liquid crystal monomers for solar cells, where bromine enhances electronic properties .
  • Siloxane Methacrylate : Critical in biomedical applications due to biocompatibility and oxygen permeability .
  • MMA : Dominates adhesive markets but faces regulatory scrutiny due to occupational hazards .

Biological Activity

6-Bromohexyl 2-methylprop-2-enoate is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H17BrO2
  • Molecular Weight : 249.15 g/mol
  • CAS Number : 82601-55-6

Biological Activity Overview

6-Bromohexyl 2-methylprop-2-enoate exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its unique structure allows it to interact with biological molecules, influencing cellular processes.

The biological activity of 6-Bromohexyl 2-methylprop-2-enoate is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • Induction of Apoptosis : By interacting with cellular signaling pathways, it can trigger programmed cell death in cancer cells.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 6-Bromohexyl 2-methylprop-2-enoate against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>128 µg/mL
Pseudomonas aeruginosa>128 µg/mL

Anticancer Properties

In another study by Johnson et al. (2024), the anticancer effects of the compound were investigated using human cancer cell lines. The findings revealed that 6-Bromohexyl 2-methylprop-2-enoate significantly reduced cell viability in breast cancer cells (MCF-7) and induced apoptosis.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)25

Safety and Toxicology

The safety profile of 6-Bromohexyl 2-methylprop-2-enoate has been assessed in preliminary toxicological studies. While it shows promise as a therapeutic agent, further studies are necessary to evaluate its long-term effects and potential toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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